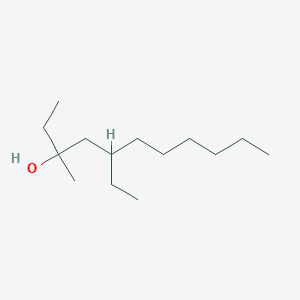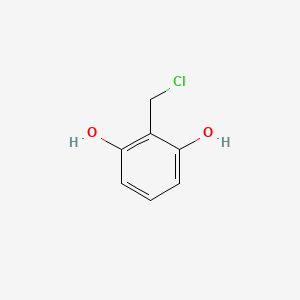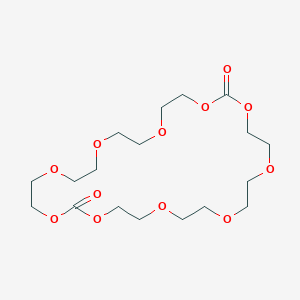![molecular formula C22H38ClO2P B12597119 Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride CAS No. 649763-53-1](/img/structure/B12597119.png)
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is a chemical compound known for its unique structure and properties It is a phosphonium salt with a phenyl group substituted with a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride typically involves the reaction of tributylphosphine with a suitable halogenated precursor. One common method is the reaction of tributylphosphine with 4-(1,3-dioxolan-2-yl)benzyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine oxide.
Reduction: Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including nucleophilic substitution and oxidation-reduction reactions, to exert its effects.
類似化合物との比較
Similar Compounds
- Tributyl (1,3-dioxolan-2-ylmethyl)phosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride is unique due to its specific substitution pattern and the presence of the 1,3-dioxolane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
649763-53-1 |
|---|---|
分子式 |
C22H38ClO2P |
分子量 |
401.0 g/mol |
IUPAC名 |
tributyl-[[4-(1,3-dioxolan-2-yl)phenyl]methyl]phosphanium;chloride |
InChI |
InChI=1S/C22H38O2P.ClH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-20-10-12-21(13-11-20)22-23-14-15-24-22;/h10-13,22H,4-9,14-19H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BNNYHMWDUZNEIG-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C2OCCO2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)



